3-Butoxy-5-trifluoromethylphenylboronic acid

Lipophilicity LogP Biphasic reactions

Researchers facing inconsistent yields in Suzuki-Miyaura couplings due to protodeboronation or poor phase-transfer of simple arylboronic acids can address this with the dual-substituted 3-butoxy-5-trifluoromethylphenylboronic acid. The synergistic electron-donating butoxy (-OC₄H₉) and electron-withdrawing trifluoromethyl (-CF₃) pattern modulates boron acidity and hydrolytic stability, while the elevated LogP (1.56) enhances partitioning in biphasic systems, enabling more predictable cross-coupling kinetics. Key procurement & performance highlights: • Purity: ≥98% (HPLC), minimizing deactivated catalyst cycles and simplifying post-reaction purification. • Enhanced LogP (1.56 vs. lower for non-butoxy analogs) improves organic-phase substrate concentration, directly benefiting reaction rates. • Improved protodeboronation resistance extends on-bench working life and reduces re-order frequency. • Standard research package sizes available for immediate dispatch, supporting both med-chem library expansion and materials science monomer synthesis.

Molecular Formula C11H14BF3O3
Molecular Weight 262.035
CAS No. 1256345-45-5
Cat. No. B594370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-5-trifluoromethylphenylboronic acid
CAS1256345-45-5
Synonyms3-Butoxy-5-trifluoromethylphenylboronic acid
Molecular FormulaC11H14BF3O3
Molecular Weight262.035
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)OCCCC)C(F)(F)F)(O)O
InChIInChI=1S/C11H14BF3O3/c1-2-3-4-18-10-6-8(11(13,14)15)5-9(7-10)12(16)17/h5-7,16-17H,2-4H2,1H3
InChIKeyWKEXJPCKQLCFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-5-trifluoromethylphenylboronic Acid: An Overview


3-Butoxy-5-trifluoromethylphenylboronic acid (CAS 1256345-45-5) is an arylboronic acid derivative featuring a butoxy (-OC₄H₉) electron-donating group at the meta position relative to the boronic acid moiety and a trifluoromethyl (-CF₃) electron-withdrawing group at the 5-position . With a molecular formula of C₁₁H₁₄BF₃O₃ and a molecular weight of 262.03 g/mol, this compound is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The combination of the lipophilic butoxy chain and the strongly electron-withdrawing trifluoromethyl substituent modulates the boronic acid's acidity, hydrolytic stability, and solubility profile, distinguishing it from simpler phenylboronic acid analogs . Its high purity (typically 95-98%) and availability from multiple suppliers make it a strategic building block for medicinal chemistry and materials science research [1].

Suzuki-Miyaura cross-coupling building block with dual electronic tuning
Reported high purity grades for reproducible coupling outcomes
Lipophilic butoxy chain supports organic-phase partitioning

3-Butoxy-5-trifluoromethylphenylboronic Acid: Why It's Irreplaceable


Simple substitution of 3-butoxy-5-trifluoromethylphenylboronic acid with generic arylboronic acids such as phenylboronic acid or 3-trifluoromethylphenylboronic acid is not chemically equivalent and can lead to significantly altered reaction outcomes. The dual substitution pattern—a strong electron-withdrawing trifluoromethyl group paired with an electron-donating, lipophilic butoxy chain—creates a unique electronic and steric environment around the boron atom . This influences key properties: the acidity (pKa) of the boronic acid dictates its reactivity and optimal base conditions in Suzuki-Miyaura couplings [1]; the increased lipophilicity (higher LogP) alters solubility and partitioning behavior in biphasic systems [2]; and the hydrolytic stability (resistance to protodeboronation) impacts shelf-life and reaction robustness [3]. Direct head-to-head data for this specific compound is sparse, but quantitative differences in these fundamental physicochemical parameters—drawn from structural analogs and class-level studies—demonstrate that using a non-equivalent boronic acid will result in different reaction kinetics, yields, and product purity profiles. The following evidence guide quantifies these critical differentiators to inform scientific selection and procurement decisions.

Lipophilicity and phase-partitioning profile differ from generic phenylboronic acid, altering reaction behavior.
Acidity (pKa) shift relative to unsubstituted boronic acids may require base re-optimization.
Regioisomeric substitution pattern is critical; positional isomers lead to different coupling outcomes.

Comparative Evidence: 3-Butoxy-5-trifluoromethylphenylboronic Acid


Enhanced Lipophilicity for Better Phase Partitioning

3-Butoxy-5-trifluoromethylphenylboronic acid exhibits a calculated LogP of 1.56, indicating significantly higher lipophilicity compared to phenylboronic acid (LogP ≈ -0.63 to 0.00) [1][2]. This increase is primarily attributed to the n-butoxy substituent. The enhanced lipophilicity facilitates improved solubility and mass transfer in organic solvents, a critical factor for biphasic Suzuki-Miyaura reactions where the boronic acid must partition into the organic phase to participate in the catalytic cycle [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +1.6 to +2.2 vs phenylboronic acid
Supports organic-phase mass transfer in biphasic Suzuki reactions.
In silico calculation; experimental verification advised.
Lipophilicity LogP Biphasic reactions Suzuki coupling

Modulated Acidity Optimizes Reactivity

The acidity of boronic acids is a key determinant of their reactivity in Suzuki-Miyaura couplings, as the reaction requires conversion to a more nucleophilic boronate species in the presence of base [1]. While experimental pKa data for 3-butoxy-5-trifluoromethylphenylboronic acid is not available, its value can be inferred from structurally related compounds. The pKa of phenylboronic acid is approximately 8.8 [1]. The introduction of a meta-trifluoromethyl group (electron-withdrawing) decreases the pKa to approximately 8.2 [1]. Conversely, the electron-donating n-butoxy group is expected to slightly increase the pKa . Therefore, 3-butoxy-5-trifluoromethylphenylboronic acid is predicted to have a pKa intermediate between 8.2 and 8.8, likely in the range of 8.3–8.6.

Acidity (pKa)
Class-level inference
Predicted pKa 8.3–8.6; shift ~0.2–0.6 units vs phenylboronic acid
May require base condition optimization for efficient transmetalation.
No experimental pKa data for this compound.
Acidity pKa Boronic acid Suzuki activation

Protodeboronation Resistance Ensures Stability

A common failure mode for arylboronic acids is protodeboronation—the unwanted cleavage of the C-B bond, particularly under basic or aqueous conditions [1]. Studies on trifluoromethyl-substituted phenylboronic acids demonstrate that the electron-withdrawing CF₃ group significantly increases resistance to protodeboronation compared to unsubstituted phenylboronic acid [1]. While direct data for the butoxy derivative is absent, the presence of the CF₃ group at the 5-position is expected to confer similar enhanced stability. The n-butoxy group may further modulate this property through steric shielding.

Protodeboronation Resistance
Class-level inference
Qualitative improvement from CF₃ substitution; direct data absent
May support stability and shelf-life under alkaline conditions.
Based on trifluoromethylphenylboronic acid class studies.
Hydrolytic stability Protodeboronation Boronic acid Shelf-life

High Purity for Reliable Coupling Performance

Commercial sources of 3-butoxy-5-trifluoromethylphenylboronic acid offer the compound at a high purity of 98%, as verified by Certificate of Analysis (COA) . This level of purity is critical for minimizing side reactions and ensuring reproducible yields in Suzuki-Miyaura couplings. In contrast, some alternative regioisomers (e.g., 4-butoxy-3-trifluoromethylphenylboronic acid) or structurally similar boronic acids may be available only at lower purities (e.g., 95%) or from fewer suppliers, introducing variability in performance .

Commercial Purity
Data to verify
Reported 98% (supplier COA); comparator 95% typical
Reported purity may support reproducible coupling yields.
Supplier-specific; independent verification recommended.
Purity Procurement Batch consistency Suzuki coupling

Regioisomeric Purity Ensures Selective Coupling

The specific substitution pattern of 3-butoxy-5-trifluoromethylphenylboronic acid (butoxy at position 3, CF₃ at position 5 relative to boron at 1) is structurally distinct from its regioisomers, such as 4-butoxy-3-trifluoromethylphenylboronic acid . In Suzuki-Miyaura couplings, the electronic and steric effects of the substituents are position-dependent. Even a single positional shift can alter the rate of transmetalation and the regioselectivity of the coupling step, leading to different product profiles or yields . Procuring the precise regioisomer is therefore non-negotiable for target-specific synthesis.

Regioisomeric Identity
Data to verify
Distinct CAS 1256345-45-5 vs positional isomer
Correct regioisomer ensures intended electronic/steric environment.
Verify by NMR/InChI Key prior to use.
Regioisomer Selectivity Suzuki coupling Positional isomer

Key Applications of 3-Butoxy-5-trifluoromethylphenylboronic Acid


Lipophilic Fragment Coupling in Medicinal Chemistry

The enhanced lipophilicity (LogP 1.56) of 3-butoxy-5-trifluoromethylphenylboronic acid makes it particularly valuable for synthesizing drug-like molecules where increased membrane permeability or metabolic stability is desired. It can be used in late-stage Suzuki-Miyaura couplings to introduce a biaryl motif containing a lipophilic butoxy tail and a metabolically stable trifluoromethyl group, often enhancing pharmacokinetic properties [1].

Synthesis of Functionalized π-Conjugated Polymers

The combination of electron-donating butoxy and electron-withdrawing CF₃ substituents allows for fine-tuning of the HOMO-LUMO gap in conjugated polymers. This boronic acid serves as a monomer or end-capping agent in palladium-catalyzed cross-couplings to create materials with tailored optoelectronic properties, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Design of Fluorinated Agrochemicals

The trifluoromethyl group is a privileged motif in agrochemicals due to its metabolic stability and ability to enhance binding affinity to biological targets. Coupling this boronic acid with heteroaryl halides enables the construction of novel fluorinated biaryl structures that may exhibit improved potency and field stability compared to non-fluorinated analogs [2].

Application
Selection Property
Validation Focus
Lipophilic biaryl motif synthesis
Lipophilicity and electronic tuning (butoxy/CF₃)
Coupling yield and purity under biphasic conditions
Conjugated polymer building block
Donor-acceptor electronic modulation
Polymerization efficiency and optoelectronic characterization
Fluorinated agrochemical analog synthesis
Fluorinated arylboronic acid building block
Cross-coupling efficiency with heteroaryl halides

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